4-(benzylcarbamoyl)butanoic Acid
Overview
Description
4-(Benzylcarbamoyl)butanoic acid is a compound that can be considered as a derivative of butanoic acid where a benzylcarbamoyl functional group is attached. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and its role as an intermediate in organic synthesis. Although the provided papers do not directly discuss 4-(benzylcarbamoyl)butanoic acid, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves several steps, including reactions under controlled temperatures and the use of specific reagents. For instance, the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives is achieved through intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives using NaH in DMF at 0 °C, which suggests that similar conditions could potentially be applied to synthesize derivatives of 4-(benzylcarbamoyl)butanoic acid . Additionally, the synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid through a series of reduction and cyclization steps indicates the complexity and multi-step nature of synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(benzylcarbamoyl)butanoic acid can be characterized using various spectroscopic techniques. For example, FT-IR, FT-Raman, NMR, and UV-vis spectra, along with DFT calculations, have been used to determine the vibrational frequencies, chemical shifts, and electronic properties of 4-butyl benzoic acid . These techniques could be applied to 4-(benzylcarbamoyl)butanoic acid to gain insights into its molecular structure and confirm its synthesis.
Chemical Reactions Analysis
The chemical reactivity of carboxylic acid derivatives can be modified through derivatization, as shown in the analysis of carboxylic acids by GC–MS after derivatization with 4-t-butylbenzyl bromide . This suggests that 4-(benzylcarbamoyl)butanoic acid could also undergo similar derivatization reactions to enhance its analytical characterization or to modify its chemical properties for further reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(benzylcarbamoyl)butanoic acid can be deduced from experimental and theoretical studies. For instance, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid using DFT and various spectroscopic methods provides information on vibrational frequencies, electronic properties, and molecular interactions . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 4-(benzylcarbamoyl)butanoic acid.
Scientific Research Applications
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Scientific Field: Poultry Nutrition
- Application Summary : Butyric acid is used in poultry nutrition to improve gut health, performance, nutrient utilization, egg quality, and prevent osteoporosis .
- Methods of Application : Butyric acid is added to the diet of poultry. It is most efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria .
- Results or Outcomes : Butyric acid reduces pathogenic bacteria and their toxins, enhancing gut health thereby increasing nutrient digestibility, thus leading to improved growth performance and immunity among birds .
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Scientific Field: Animal Nutrition
- Application Summary : Butyric and citric acids and their salts are used in animal nutrition to maintain gut homeostasis, enhance digestion, and modulate gut microbiota .
- Methods of Application : These organic acids are added to the feed of farm animals. They are regarded as promising antibiotic alternatives .
- Results or Outcomes : Butyric and citric acids positively impact growth performance, welfare, and intestinal health of livestock mainly by reducing pathogenic bacteria and maintaining the gastrointestinal tract (GIT) pH .
Safety And Hazards
properties
IUPAC Name |
5-(benzylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(7-4-8-12(15)16)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFETKWAWVFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394093 | |
Record name | 4-(benzylcarbamoyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylcarbamoyl)butanoic Acid | |
CAS RN |
42856-45-1 | |
Record name | 4-(benzylcarbamoyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLGLUTARAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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